Olodaterol - 868049-49-4

Olodaterol

Catalog Number: EVT-277357
CAS Number: 868049-49-4
Molecular Formula: C21H26N2O5
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olodaterol is a novel, enantiomerically pure, inhaled long-acting β2-adrenoceptor agonist (LABA) designed for the treatment of chronic obstructive pulmonary disease (COPD). [] It exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, primarily located in the lungs. [, ] Olodaterol's unique structure and high β2-receptor selectivity contribute to its long duration of action, allowing for once-daily dosing. []

Synthesis Analysis

While specific synthesis details are not provided in the reviewed papers, olodaterol is synthesized as a single enantiomer. [] This likely involves multiple steps with careful control of reaction conditions to achieve the desired stereochemistry and purity.

Molecular Structure Analysis

Olodaterol, chemically named 6-hydroxy-8-[(1R)-1-hydroxy-2-{[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino}ethyl]-2H-1,4-benzoxazin-3(4H)-one, possesses a chiral center at the carbon atom bearing the hydroxyl group and the aminoethyl side chain. [, ] The (1R)-enantiomer of olodaterol exhibits higher potency and selectivity for β2-adrenergic receptors compared to the (1S)-enantiomer. []

Mechanism of Action

Olodaterol acts as a functional antagonist by binding to and activating β2-adrenergic receptors, leading to relaxation of airway smooth muscle. [, ] This activation triggers a cascade of intracellular events, including the stimulation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. [, ] Elevated cAMP levels ultimately lead to bronchodilation, reducing airway resistance and improving airflow in the lungs. []

Physical and Chemical Properties Analysis

Olodaterol is a white fine powder that is slightly soluble in water and freely soluble in ethanol. [] Its molecular formula is C21H26N2O5, and its molecular weight is 386.44. []

Applications
  • Preclinical Studies: Olodaterol has been extensively studied in animal models of COPD and asthma to understand its bronchoprotective effects, duration of action, and safety profile. [] Studies in guinea pigs and dogs have demonstrated its superior bronchoprotective effects compared to formoterol over 24 hours, supporting its once-daily dosing regimen. []
  • In vitro Studies: Olodaterol's effects on bronchoconstriction have been investigated in human precision-cut lung slices (PCLS). [] These studies have shown that olodaterol, in combination with tiotropium, exhibits greater efficacy in inhibiting bronchoconstriction than either drug alone. []
  • Clinical Trials: Numerous clinical trials have evaluated the efficacy and safety of olodaterol in patients with COPD. [, , , , , , ] These trials have demonstrated significant improvements in lung function parameters, dyspnea, exercise tolerance, and health-related quality of life in patients treated with olodaterol compared to placebo or other bronchodilators. [, , , , , , , , ]
  • Mechanistic Studies: Olodaterol's impact on pro-fibrotic mechanisms has been investigated in primary human lung fibroblasts. [] Research has shown that it attenuates pro-fibrotic events, such as fibroblast proliferation, motility, and α-smooth muscle actin expression, suggesting potential benefits beyond bronchodilation. []
  • Pharmacological Characterization: Olodaterol's interaction with other bronchodilators, such as tiotropium, has been studied in ex vivo models of equine bronchi. [] Results indicate synergistic inhibition of bronchial contractility when these drugs are co-administered, highlighting the potential for fixed-dose combination therapies. []

Tiotropium

Compound Description: Tiotropium is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD). It acts by blocking the bronchoconstrictor effects of acetylcholine at muscarinic receptors in the airways [].

Relevance: Tiotropium is frequently studied in combination with Olodaterol as a fixed-dose combination therapy for COPD [, , , , , , , , , , , , , , , ]. These studies highlight the synergistic effects of these two drugs, suggesting that their combined use can provide greater improvements in lung function, reduce exacerbations, and improve quality of life in COPD patients compared to either drug alone.

Formoterol

Compound Description: Formoterol is a long-acting β2-agonist (LABA) used as a bronchodilator in the management of asthma and COPD. Similar to Olodaterol, it acts by relaxing airway smooth muscle [, ].

Relevance: Formoterol is often used as an active comparator to assess the efficacy and safety of Olodaterol in clinical trials [, , , ]. Studies have shown that Olodaterol offers a longer duration of action (once-daily dosing) compared to Formoterol (twice-daily dosing), while providing similar improvements in lung function and symptom control.

Indacaterol

Compound Description: Indacaterol is another once-daily LABA used in COPD management. Like Olodaterol, it demonstrates a rapid onset of action and a long duration of bronchodilation [, , ].

Relevance: Indacaterol serves as a direct competitor to Olodaterol in the treatment of COPD. While both drugs share similar mechanisms of action and efficacy profiles, comparative studies are limited, and further research is needed to determine their relative benefits and drawbacks [, , ].

Salmeterol

Compound Description: Salmeterol is a LABA, typically administered twice daily, for the treatment of asthma and COPD. It helps improve lung function and reduce symptoms by relaxing the muscles around the airways [, ].

Relevance: Similar to Formoterol, Salmeterol serves as a comparator to Olodaterol in clinical trials, highlighting the advantage of Olodaterol's once-daily dosing regimen over the twice-daily administration of Salmeterol [, ].

Fluticasone Propionate

Compound Description: Fluticasone Propionate is an inhaled corticosteroid (ICS) used to reduce inflammation in the airways of individuals with asthma and COPD [].

Relevance: Fluticasone Propionate, often in combination with Salmeterol, represents a different therapeutic approach to COPD management compared to Olodaterol []. Studies comparing the efficacy and safety of dual bronchodilator therapy (e.g., Tiotropium/Olodaterol) to LABA/ICS combinations (e.g., Salmeterol/Fluticasone Propionate) are crucial to guide treatment decisions in COPD patients.

Properties

CAS Number

868049-49-4

Product Name

Olodaterol

IUPAC Name

6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C21H26N2O5/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26)/t18-/m0/s1

InChI Key

COUYJEVMBVSIHV-SFHVURJKSA-N

SMILES

CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O

Synonyms

6-hydroxy-8-(1-hydroxy-2-((2-(4-methoxyphenyl)-1,1-dimethylethyl)amino)ethyl)-2H-1,4-benzoxazin-3(4H)-one
BI 1744 CL
BI-1744 CL
olodaterol
Striverdi Respimat

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O

Isomeric SMILES

CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.